molecular formula C7H16N2 B047723 N,N-Dimethylpiperidin-4-amine CAS No. 50533-97-6

N,N-Dimethylpiperidin-4-amine

Cat. No. B047723
CAS RN: 50533-97-6
M. Wt: 128.22 g/mol
InChI Key: YFJAIURZMRJPDB-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of N,N-dimethylpiperidin-4-amine and related compounds involves various chemical reactions that enable the introduction of N-phenyl substituents to aminostilbenes, leading to changes in their chemical structure and properties. For example, the synthesis of trans-4-aminostilbene derivatives with N-phenyl substitutions demonstrated significant fluorescence enhancement due to a more planar ground-state geometry and a larger charge-transfer character for the fluorescent excited state, suggesting modifications in the synthesis can significantly affect the properties of the resulting compounds (Yang, Chiou, & Liau, 2002).

Molecular Structure Analysis The molecular structure of N,N-dimethylpiperidin-4-amine derivatives has been explored through techniques such as X-ray diffraction, revealing detailed insights into their conformation. For instance, N,N-dimethylacridin-9-amine and its derivatives display varied crystal structures and tautomeric forms, indicating the impact of molecular structure on the compound's stability and electronic properties (Rak et al., 1998).

Chemical Reactions and Properties Chemical reactions involving N,N-dimethylpiperidin-4-amine and its analogs have been studied for their reactivity and potential applications. For example, the reaction of aliphatic amines with formic acid demonstrated how primary, secondary, and tertiary amines undergo various transformations at different temperatures, highlighting the versatile reactivity of these compounds (Katritzky et al., 1997).

Physical Properties Analysis The physical properties of N,N-dimethylpiperidin-4-amine derivatives, such as fluorescence behavior and solubility, are influenced by their molecular structure and the nature of substitutions on the nitrogen atom. The introduction of N-phenyl substituents, for instance, results in low photoisomerization quantum yields and high fluorescence quantum yields at room temperature, underscoring the effect of molecular modifications on the physical properties of these compounds (Yang, Chiou, & Liau, 2002).

Chemical Properties Analysis The chemical properties of N,N-dimethylpiperidin-4-amine and its derivatives, such as their reactivity in nucleophilic addition reactions and Diels-Alder dimerization, are crucial for understanding their potential applications in various fields. Studies have shown that structural elements, such as the presence of N-methyl groups, can significantly influence the reactivity and the formation of multiply hydrogen-bonded complexes, highlighting the complex interplay between structure and reactivity (Shapiro et al., 2000).

Scientific Research Applications

  • Catalysis and Synthesis :

    • Pd/TiO2 catalysts are utilized for efficient one-pot synthesis of various N,N-dimethyl amines, including 4-chloro-N,N-dimethylaniline, with yields up to 98% (Zhang, Zhang, Deng, & Shi, 2015).
    • N,N-dimethylpyridin-4-amine (DAMP) acts as a catalyst for the ethylcyanocarbonate synthesis from aldehydes under solvent-free conditions, yielding up to 95% product (Khan et al., 2010).
  • Corrosion Inhibition :

    • N-heterocyclic amines and their derivatives, including N,N-dimethylpiperidin-4-amine, effectively inhibit iron corrosion in perchloric acid by adsorbing on the metal surface (Babić-Samardžija, Khaled, & Hackerman, 2005).
  • Protein Analysis :

    • The dimethyl labeling technique, when combined with LC-MS, is effective for analyzing surface topography of primary amines on proteins, like human immunoglobulin G (IgG) (Jhan et al., 2017).
  • Medical Applications :

    • New amine activators that have lower acute and cytotoxicity are promising for curing acrylic bone cements in orthopaedic surgery and dentistry (Liso et al., 1997).
  • Environmental Applications :

    • Carbon-supported Ru nanoparticles efficiently convert amines to N,N-dimethyl amines, showing good functional group compatibility, making this method suitable for industrial applications (Liu, Song, Wu, & Ma, 2021).

Safety And Hazards

N,N-Dimethylpiperidin-4-amine is associated with several hazard statements including H302, H315, H319, H335 . It is considered to be highly toxic and is readily absorbed through the skin .

Future Directions

N,N-Dimethylpiperidin-4-amine has been used in the synthesis of new ionic liquids, which are being increasingly used as a green alternative to traditional solvents in organic synthesis . These ionic liquids have been used as efficient catalysts for the synthesis of indoles and 1H-tetrazoles .

properties

IUPAC Name

N,N-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-9(2)7-3-5-8-6-4-7/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJAIURZMRJPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198542
Record name N,N-Dimethylpiperidin-4-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethylpiperidin-4-amine

CAS RN

50533-97-6
Record name 4-(Dimethylamino)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50533-97-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethylpiperidin-4-amine
Source ChemIDplus
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Record name N,N-Dimethylpiperidin-4-amine
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Record name N,N-dimethylpiperidin-4-amine
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Synthesis routes and methods

Procedure details

A solution of the 1-benzyl-4-dimethylaminopiperidine in 125 ml. of methanol was shaken with 1.0 gm. of 10 percent palladium on carbon under 50 psi of hydrogen at 50°C. until one equivalent of hydrogen was consumed. The suspension was filtered and the filtrate concentrated at atmospheric pressure. The residue was distilled at 20 mm. Hg. to give 4-dimethylaminopiperidine, b.p. 90°-92°C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
T WU, Y ZHANG, Y DU, R CHEN, L WANG… - China …, 2020 - pesquisa.bvsalud.org
OBJECTIVE: To investigate th e stabilities of antitumor candid ate Gedatolisib in plasma in vitro and simulated gastric/intestinal fluids, and to analyze the possible catabolites in plasma. …
Number of citations: 2 pesquisa.bvsalud.org
G Jose, THS Kumara, HBV Sowmya, D Sriram… - European Journal of …, 2017 - Elsevier
In this report, we describe the synthesis and biological evaluation of a new series of pyrrolo[3,2-c]pyridine Mannich bases (7a-v). The Mannich bases were obtained in good yields by …
Number of citations: 28 www.sciencedirect.com
VJ Cee, BK Albrecht, S Geuns-Meyer… - Journal of medicinal …, 2007 - ACS Publications
The recognition that aberrant angiogenesis contributes to the pathology of inflammatory diseases, cancer, and myocardial ischemia has generated considerable interest in the …
Number of citations: 52 pubs.acs.org
J Liu, X Peng, Y Dai, W Zhang, S Ren, J Ai… - Organic & …, 2015 - pubs.rsc.org
Fibroblast growth factor receptor (FGFR) is a potential target for cancer therapy. Based on the structure of AZD4547 and NVPBGJ-398, we designed novel 1H-indazol-3-amine scaffold …
Number of citations: 39 pubs.rsc.org
BS Safina, S Baker, M Baumgardner… - Journal of medicinal …, 2012 - ACS Publications
PI3Kδ is a lipid kinase and a member of a larger family of enzymes, PI3K class IA(α, β, δ) and IB (γ), which catalyze the phosphorylation of PIP2 to PIP3. PI3Kδ is mainly expressed in …
Number of citations: 71 pubs.acs.org
MRV Finlay, P Barton, S Bickerton, M Bista… - Journal of medicinal …, 2021 - ACS Publications
The epidermal growth factor receptor (EGFR) harboring activating mutations is a clinically validated target in non-small-cell lung cancer, and a number of inhibitors of the EGFR tyrosine …
Number of citations: 13 pubs.acs.org
S Harper, S Avolio, B Pacini, M Di Filippo… - Journal of medicinal …, 2005 - ACS Publications
Infections caused by hepatitis C virus (HCV) are a significant world health problem for which novel therapies are in urgent demand. Compounds that block replication of subgenomic …
Number of citations: 130 pubs.acs.org
N Tamizharasan, C Gajendran, R Kristam… - Bioorganic …, 2020 - Elsevier
Aurora B plays critical role in the process of chromosome condensation and chromosome orientation during the regulation of mitosis. The overexpression of Aurora B has been …
Number of citations: 3 www.sciencedirect.com
LI James, VK Korboukh, L Krichevsky… - Journal of medicinal …, 2013 - ACS Publications
Lysine methylation is a key epigenetic mark, the dysregulation of which is linked to many diseases. Small-molecule antagonism of methyl-lysine (Kme) binding proteins that recognize …
Number of citations: 76 pubs.acs.org
S Godesi, J Lee, H Nada, G Quan… - International Journal of …, 2023 - mdpi.com
The proto-oncogenic protein, c-KIT, plays a crucial role in regulating cellular transformation and differentiation processes, such as proliferation, survival, adhesion, and chemotaxis. The …
Number of citations: 1 www.mdpi.com

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